N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide

Catalog No.
S12247720
CAS No.
M.F
C9H9ClN4OS
M. Wt
256.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyra...

Product Name

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide

IUPAC Name

N-(7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-2-methylpropanamide

Molecular Formula

C9H9ClN4OS

Molecular Weight

256.71 g/mol

InChI

InChI=1S/C9H9ClN4OS/c1-4(2)7(15)14-9-13-5-6(10)11-3-12-8(5)16-9/h3-4H,1-2H3,(H,13,14,15)

InChI Key

XFIAJSWGMUVKRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(S1)N=CN=C2Cl

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide is a compound characterized by its unique thiazolo-pyrimidine structure, which incorporates a chlorine atom at the 7-position of the thiazole ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula for N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide is C8H10ClN5SC_8H_{10}ClN_5S, with a molecular weight of approximately 229.71 g/mol. It is typically presented as a solid with varying solubility depending on the solvent used.

The chemical reactivity of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide can be attributed to the presence of functional groups that allow for various substitution reactions. The thiazole and pyrimidine rings can participate in electrophilic aromatic substitutions, while the amide group can undergo hydrolysis or nucleophilic substitutions under specific conditions. Additionally, the chlorine atom can act as a leaving group in reactions aiming to introduce other substituents onto the aromatic system.

The synthesis of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide typically involves multi-step synthetic routes. A common approach includes:

  • Formation of the Thiazolo-Pyrimidine Core: Starting from commercially available precursors such as 2-aminothiazole and chlorinated pyrimidines, cyclization reactions can be employed.
  • Substitution Reactions: The introduction of the isobutyramide group can be achieved through amide coupling techniques using isobutyric acid derivatives.
  • Purification: The final product is purified via recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide holds potential applications in pharmaceuticals due to its structural features that may confer biological activity. It can be explored as a lead compound in drug discovery programs targeting diseases such as cancer or infections caused by resistant pathogens. Additionally, it may serve as a chemical probe in biochemical assays to elucidate specific biological pathways.

Interaction studies involving N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide could focus on its binding affinity to various biological targets such as enzymes or receptors. Techniques like surface plasmon resonance or molecular docking studies can provide insights into its mechanism of action and help identify potential off-target effects. Understanding these interactions is crucial for assessing the compound's therapeutic potential and safety profile.

Several compounds share structural features with N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide, particularly those containing thiazole or pyrimidine rings. Here are some similar compounds:

Compound NameStructure FeaturesBiological Activity
7-Amino-thiazolo[5,4-d]pyrimidinAmino group at position 7Antitumor activity
2-Amino-thiazolo[5,4-b]pyridineAmino group at position 2Antimicrobial properties
6-Chlorothiazolo[5,4-b]pyridineChlorine at position 6Enzyme inhibition

Uniqueness: N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide distinguishes itself through the combination of both thiazole and pyrimidine rings along with an isobutyramide substituent, which may enhance its pharmacological profile compared to simpler analogs.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

256.0185598 g/mol

Monoisotopic Mass

256.0185598 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types